N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide is a complex organic compound that features a combination of pyridine, thiazole, phenyl, and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative through a nucleophilic substitution reaction.
Formation of the Phenyl-Furan Moiety: The phenyl group is introduced via a Suzuki coupling reaction, and the furan ring is formed through a cyclization reaction.
Final Coupling: The intermediate compounds are then coupled to form the final product, this compound, typically using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzamide
- N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-3-carboxamide
Uniqueness
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)furan-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to similar compounds with benzene or thiophene rings. This uniqueness can lead to different biological activities and applications in various fields.
Properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-18(14-7-9-25-11-14)21-15-5-3-13(4-6-15)17-12-26-19(23-17)22-16-2-1-8-20-10-16/h1-12H,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROSPJJVDWRYHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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